"Antimicrobial Compound 1" discovery and isolation from [Source, e.g., soil bacteria]
"Antimicrobial Compound 1" discovery and isolation from [Source, e.g., soil bacteria]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teixobactin, a novel depsipeptide antibiotic, represents a significant advancement in the fight against antimicrobial resistance.[1] Isolated from the previously unculturable soil bacterium Eleftheria terrae, its discovery was made possible by a novel cultivation method.[1][2][3][4] Teixobactin exhibits potent bactericidal activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with no detectable resistance observed in laboratory settings.[1][2][5][6] Its unique mechanism of action involves the inhibition of cell wall synthesis through binding to highly conserved lipid precursors, Lipid II and Lipid III.[1][2][5][6][7] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of teixobactin, including detailed experimental protocols, quantitative data, and visualizations of the key pathways and workflows.
Discovery and Isolation
The discovery of teixobactin was a landmark achievement, stemming from a novel approach to bacterial cultivation that circumvents the limitations of traditional laboratory methods.[5] It is estimated that less than 1% of soil microorganisms can be grown using conventional techniques.[5]
The iChip Platform
Researchers utilized a device known as the iChip, which allows for the in-situ cultivation of bacteria in their natural soil environment.[2][3][4][5] This method facilitates the growth of previously "unculturable" microorganisms by providing them with essential nutrients and growth factors from their native habitat.[2][4]
Experimental Protocol: Isolation of Eleftheria terrae using the iChip
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Sample Preparation: A soil sample is diluted to a concentration that allows for the inoculation of approximately one bacterial cell per well of the iChip.[2]
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iChip Inoculation: The diluted soil sample is used to inoculate the multiple independent culture cells within the iChip.[2]
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In-situ Incubation: The iChip is sealed with semi-permeable membranes and placed back into the soil from which the sample was taken.[2] This allows for the diffusion of nutrients and growth factors from the soil into the iChip's culture cells.
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Colony Formation: The bacteria are allowed to grow into colonies within the individual cells of the iChip.
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Screening for Antimicrobial Activity: Once colonies are established, they are tested for the production of antimicrobial compounds. This is typically done by overlaying the grown cultures with a target pathogen, such as Staphylococcus aureus.[2]
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Identification of Active Colonies: Colonies that exhibit a zone of inhibition against the target pathogen are selected for further analysis. Through this process, a previously undescribed bacterium, named Eleftheria terrae, was identified as the producer of teixobactin.[2][5]
Purification of Teixobactin
Following the identification of E. terrae as a producer of a potent antimicrobial compound, the next step was to isolate and purify teixobactin from the culture supernatant.[5]
Experimental Protocol: Purification of Teixobactin
Initial purification steps for natural products like teixobactin typically involve a series of chromatographic techniques.
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Liquid-Liquid Extraction: The culture supernatant of E. terrae is extracted with an organic solvent (e.g., ethyl acetate or butanol) to separate the antimicrobial compound from the aqueous phase.
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Fractionation: The crude extract is then subjected to fractionation using techniques like solid-phase extraction (SPE) or column chromatography with different stationary phases (e.g., silica gel, reversed-phase C18).
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High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain pure teixobactin.[8] The purity of the final compound is assessed by analytical HPLC and mass spectrometry.
Chemical Structure and Properties
Teixobactin is a cyclic depsipeptide composed of 11 amino acids.[2][8] Its structure is notable for containing several unusual features, including four D-amino acids and the rare L-allo-enduracididine.[2][5][8] The C-terminus of the peptide forms a lactone ring with the side chain of a threonine residue.[2] The absolute stereochemistry of teixobactin was determined through a combination of chemical degradation, advanced Marfey's analysis, and synthesis of fragments.[2]
Table 1: Physicochemical Properties of Teixobactin
| Property | Value |
| Molecular Formula | C58H93N15O15 |
| Molecular Weight | 1264.44 g/mol |
| Amino Acid Sequence | MeHN-D-Phe-Ile-Ser-D-Gln-D-Ile-Ile-Ser-D-Thr-Ala-enduracididine-Ile-COO- |
| Note: | The asterisk indicates the formation of a lactone bridge between the carboxyl group of Ile11 and the side-chain hydroxyl group of D-Thr8. |
Mechanism of Action
Teixobactin exerts its potent bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][5][7] It has a dual-targeting mechanism, binding to two essential lipid precursors of cell wall components:
By binding to these highly conserved molecules, teixobactin effectively blocks the construction of the peptidoglycan layer, leading to cell lysis and death.[2][7] This mode of action, targeting lipids rather than proteins, is thought to be a key reason for the lack of detectable resistance development.[2] Furthermore, the binding of teixobactin to Lipid II can lead to the formation of large supramolecular fibrils, which further compromise the integrity of the bacterial membrane.[2][9]
Antimicrobial Activity
Teixobactin has demonstrated significant in vitro activity against a wide range of Gram-positive bacteria, including drug-resistant strains.[6] It is not effective against most Gram-negative bacteria, likely due to the presence of an outer membrane that prevents the compound from reaching its target.[8]
Table 2: Minimum Inhibitory Concentration (MIC) of Teixobactin and its Derivatives against Various Bacterial Strains
| Bacterial Strain | Teixobactin (μg/mL) | Teixobactin Derivative 3 (μg/mL) | Teixobactin Derivative 4 (μg/mL) | Teixobactin Derivative 5 (μg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.25 | 4 | 2 | 2 |
| Methicillin-resistant S. aureus (MRSA) | 0.25 - 0.5 | 32 | 2-4 | 2-4 |
| Vancomycin-resistant Enterococcus (VRE) | 0.25 - 1 | 8-16 | 4 | 2-16 |
| Bacillus subtilis ATCC 6051 | 0.03 | 4 | 0.5 | 0.5 |
| Streptococcus pneumoniae | 0.03 | - | - | - |
| Mycobacterium tuberculosis | 0.12 | - | - | - |
| Escherichia coli | >128 | 64 | 64 | 64 |
| Pseudomonas aeruginosa | >128 | 64 | 64 | 64 |
Data compiled from multiple sources.[11][12] Note that the activities of derivatives can vary.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of teixobactin and its derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][13]
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Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11]
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Bacterial Inoculum: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.[11] This is further diluted to achieve the final desired inoculum concentration in the wells.
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Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
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Incubation: The plates are incubated at 37°C for 18-24 hours.[11]
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Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biosynthesis
Teixobactin is synthesized non-ribosomally by a large multi-enzyme complex in E. terrae.[1][2] The biosynthetic gene cluster responsible for its production has been identified and sequenced.[1] The core of this cluster contains two large genes, txo1 and txo2, which encode for the non-ribosomal peptide synthetases (NRPSs) Txo1 and Txo2, respectively.[1][2] These NRPSs function as an assembly line, sequentially adding the 11 amino acid residues to construct the teixobactin backbone.[1][2][14]
Conclusion
The discovery of teixobactin has revitalized the field of antibiotic research, demonstrating the potential of novel cultivation techniques to unlock the vast biosynthetic capabilities of previously uncultured microorganisms.[2][5] Its unique mechanism of action and lack of detectable resistance make it a promising lead compound for the development of new therapies to combat multidrug-resistant Gram-positive infections.[6] Further research into the biosynthesis of teixobactin and the development of synthetic analogs will be crucial in advancing this new class of antibiotics towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Teixobactin - Wikipedia [en.wikipedia.org]
- 3. Teixobactin, the first of a new class of antibiotics discovered by iChip technology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urologytimes.com [urologytimes.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery, synthesis, and optimization of teixobactin, a novel antibiotic without detectable bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structures of teixobactin-producing nonribosomal peptide synthetase condensation and adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]
